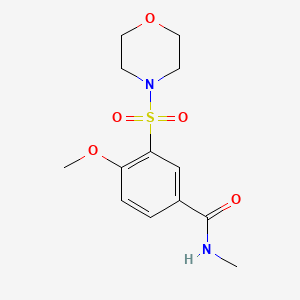![molecular formula C14H19NO3S B5738230 methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)
methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate, also known as CPPT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPPT is a thiophene derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate is not fully understood. However, it is thought to exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK signaling pathways. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of novel pain medications. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to possess anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been shown to possess potent activity against a variety of cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a convenient compound for use in research studies. Additionally, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been extensively studied and its biological activities are well-characterized, making it a valuable tool for investigating various biological pathways. However, there are also some limitations to using methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate in lab experiments. For example, its potency and efficacy may vary depending on the specific cell type or experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate. One potential area of investigation is the development of novel anticancer agents based on the structure of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate and its effects on various signaling pathways. Finally, there is a need for further studies to investigate the safety and efficacy of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate in preclinical and clinical trials.
Synthesemethoden
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate can be synthesized using a variety of methods, including the reaction of 3-cyclopentylpropanoic acid with methyl thioglycolate, followed by the addition of 2-bromo-3-nitrothiophene. Alternatively, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate can be synthesized using a one-pot reaction of 3-cyclopentylpropanoic acid, methyl thioglycolate, and 2-bromo-3-nitrothiophene in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to possess potent activity against a variety of cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
Eigenschaften
IUPAC Name |
methyl 3-(3-cyclopentylpropanoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-18-14(17)13-11(8-9-19-13)15-12(16)7-6-10-4-2-3-5-10/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFCJJKGXZYLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)



![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)
